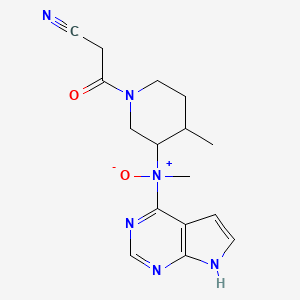
Tofacitinib Impurity 24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
CP-690550N-氧化物的合成通常涉及托法替尼的氧化。一种常见的将叔胺氧化为N-氧化物的方法是使用过氧化氢或过酸等氧化剂。 例如,一个典型的程序可能涉及在甲醇中使用脲过氧化氢 (UHP) 作为催化剂,例如甲基三氧化铼 (MTO) .
工业生产方法
虽然关于CP-690550N-氧化物的具体工业生产方法没有广泛的文献记录,但总体方法将涉及扩大实验室合成方法。这将包括优化反应条件以确保高产率和纯度,以及实施强大的纯化技术以分离所需的N-氧化物产品。
化学反应分析
反应类型
CP-690550N-氧化物可以进行各种化学反应,包括:
氧化: 进一步氧化可以导致形成其他氧化衍生物。
还原: 还原反应可以将N-氧化物还原回母体胺。
取代: N-氧化物可以参与亲核取代反应。
常用试剂和条件
氧化: 过氧化氢、过酸和甲基三氧化铼等催化剂。
还原: 硼氢化钠或催化氢化等还原剂。
取代: 在碱性条件下卤化物或烷氧基等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化通常会产生更高阶的氧化产物,而还原则会产生母体胺。
科学研究应用
CP-690550N-氧化物在科学研究中有多种应用:
化学: 用作有机合成中的试剂来研究N-氧化物的行为。
生物学: 研究其对各种生物途径的影响,尤其是涉及JAK-STAT信号传导的途径。
作用机制
CP-690550N-氧化物的作用机制涉及抑制 Janus 激酶 (JAK),尤其是 JAK3。 通过抑制这些激酶,该化合物干扰 JAK-STAT 信号通路,该通路对于参与免疫反应的各种细胞因子的信号传导至关重要 . 这种抑制导致免疫细胞的增殖和活化减少,从而发挥免疫抑制作用。
相似化合物的比较
类似化合物
托法替尼: 母体化合物,也是一种 JAK 抑制剂。
鲁索利替尼: 另一种用于骨髓纤维化和真性红细胞增多症的 JAK 抑制剂。
巴瑞替尼: 用于类风湿性关节炎的 JAK 抑制剂。
独特性
CP-690550N-氧化物因其独特的氧化态而独一无二,与母体化合物托法替尼相比,这可能赋予其不同的药代动力学和药效学特性。 这种独特性可能会导致不同的治疗应用和疗效特征 .
属性
分子式 |
C16H20N6O2 |
|---|---|
分子量 |
328.37 g/mol |
IUPAC 名称 |
N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide |
InChI |
InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) |
InChI 键 |
BKXHGXXDZRQCDL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















